molecular formula C9H6ClF3O2 B182824 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone CAS No. 129604-27-9

1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone

Cat. No. B182824
CAS RN: 129604-27-9
M. Wt: 238.59 g/mol
InChI Key: BUSQQCHYIYPNTO-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone is a chemical compound with the molecular formula C9H6ClF3O2 . It has a molecular weight of 238.59 . The compound is stored in a sealed, dry environment at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6ClF3O2/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound’s physicochemical properties such as its number of heavy atoms, fraction Csp3, number of H-bond acceptors and donors, molar refractivity, TPSA, and lipophilicity have been calculated .

Scientific Research Applications

1-(1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone(trifluoromethoxy)phenyl)ethanone has been studied for its potential applications in scientific research. This compound has been used as a building block in the synthesis of a variety of pharmaceuticals, including antifungal agents, anti-inflammatory agents, and anti-cancer agents. This compound has also been used as a catalyst in organic synthesis reactions and as a reagent in the preparation of other compounds. In addition, this compound has been studied for its potential use as a fluorescent sensor for the detection of various analytes in aqueous solutions.

Mechanism of Action

The mechanism of action of 1-(1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone(trifluoromethoxy)phenyl)ethanone is not yet fully understood. However, it is believed that this compound may act as a proton donor or acceptor, depending on the reaction conditions. This compound may also act as a nucleophile, allowing it to react with electrophiles, such as carbonyl compounds. Additionally, this compound may act as a Lewis acid, allowing it to act as a catalyst in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(this compound(trifluoromethoxy)phenyl)ethanone are not yet fully understood. However, this compound has been studied for its potential use as a fluorescent sensor for the detection of various analytes in aqueous solutions. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as well as its potential to act as a proton donor or acceptor.

Advantages and Limitations for Lab Experiments

1-(1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone(trifluoromethoxy)phenyl)ethanone has several advantages and limitations for use in laboratory experiments. One advantage of this compound is its relatively low cost and availability. Additionally, this compound is relatively stable and can be used in a variety of reactions. However, this compound is also highly reactive and may react with other compounds in the reaction mixture. Additionally, this compound may be toxic and should be handled with care.

Future Directions

The potential future directions for 1-(1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone(trifluoromethoxy)phenyl)ethanone are numerous. This compound could be further studied for its potential use as a fluorescent sensor for the detection of various analytes in aqueous solutions. Additionally, this compound could be further studied for its potential use as an anti-inflammatory agent, as well as its potential to act as a proton donor or acceptor. Additionally, this compound could be further studied for its potential use as a catalyst in organic synthesis reactions and as a reagent in the preparation of other compounds. Finally, this compound could be further studied for its potential use in the synthesis of a variety of pharmaceuticals, including antifungal agents, anti-inflammatory agents, and anti-cancer agents.

Synthesis Methods

1-(1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone(trifluoromethoxy)phenyl)ethanone can be synthesized by a number of methods. The most common method is a reaction between 3-chloro-4-(trifluoromethoxy)phenyl acetone and ethanoyl chloride in the presence of a base. This reaction proceeds via an SN2 mechanism, resulting in the formation of this compound. Other methods for synthesizing this compound include the use of a Grignard reagent, a Wittig reaction, and a Mitsunobu reaction.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing with plenty of soap and water if it comes into contact with the skin .

properties

IUPAC Name

1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSQQCHYIYPNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564090
Record name 1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129604-27-9
Record name 1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129604-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Chloro-4'-(trifluoromethoxy)acetophenone
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